5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 154357-43-4
VCID: VC7949828
InChI: InChI=1S/C5H3ClF3N3O2/c1-11-4(6)2(12(13)14)3(10-11)5(7,8)9/h1H3
SMILES: CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])Cl
Molecular Formula: C5H3ClF3N3O2
Molecular Weight: 229.54

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

CAS No.: 154357-43-4

Cat. No.: VC7949828

Molecular Formula: C5H3ClF3N3O2

Molecular Weight: 229.54

* For research use only. Not for human or veterinary use.

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole - 154357-43-4

Specification

CAS No. 154357-43-4
Molecular Formula C5H3ClF3N3O2
Molecular Weight 229.54
IUPAC Name 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C5H3ClF3N3O2/c1-11-4(6)2(12(13)14)3(10-11)5(7,8)9/h1H3
Standard InChI Key QXHBVZNPVARJAE-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])Cl
Canonical SMILES CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The pyrazole ring in 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole consists of three carbon atoms and two adjacent nitrogen atoms. Substituents are positioned as follows:

  • N1: Methyl group (-CH₃)

  • C3: Trifluoromethyl group (-CF₃)

  • C4: Nitro group (-NO₂)

  • C5: Chloro atom (-Cl)

This arrangement creates a sterically congested and electron-deficient aromatic system. The trifluoromethyl and nitro groups, both strong electron-withdrawing substituents, polarize the ring, enhancing its electrophilic character at specific positions .

IUPAC Name and Formula

  • IUPAC Name: 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

  • Molecular Formula: C₆H₅ClF₃N₃O₂

  • Molecular Weight: 273.57 g/mol (calculated)

Synthesis and Manufacturing

General Pyrazole Synthesis

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition reactions . For nitro-substituted pyrazoles, nitration reactions using nitric acid or nitrosonium tetrafluoroborate are common, though regioselectivity depends on directing groups.

Proposed Synthesis Route

  • Base Formation:

    • React 1-methyl-3-(trifluoromethyl)-1H-pyrazole with chlorinating agents (e.g., Cl₂ or SOCl₂) to introduce the chloro group at C5.

  • Nitration:

    • Treat the intermediate with mixed nitric-sulfuric acid to install the nitro group at C4. The trifluoromethyl group at C3 directs nitration to the para position .

  • Purification:

    • Use column chromatography or recrystallization to isolate the product.

Key Challenges:

  • Nitration under strongly acidic conditions may lead to side reactions, such as ring oxidation.

  • Steric hindrance from the trifluoromethyl group could reduce reaction yields.

Physicochemical Properties

Physical Characteristics

PropertyValue (Predicted)
Melting Point120–122°C
Boiling Point290–295°C (decomposes)
SolubilityLow in water; soluble in DMSO, acetone
StabilityStable under inert conditions; sensitive to strong acids/bases

The nitro and trifluoromethyl groups contribute to low water solubility and high thermal stability .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1,540 cm⁻¹ (NO₂ asymmetric stretch) and 1,130 cm⁻¹ (C-F stretch) .

  • ¹H NMR: Singlet for methyl group (δ 3.2 ppm); aromatic proton absent due to substitution.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyrazole ring undergoes electrophilic substitution at the C4 position (already occupied by nitro) only under drastic conditions.

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 5-chloro-1-methyl-4-amino-3-(trifluoromethyl)-1H-pyrazole—a versatile intermediate for drug synthesis .

Nucleophilic Aromatic Substitution

The chloro group at C5 is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides), enabling diversification of the scaffold.

Biological and Industrial Applications

Agricultural Uses

Nitro-substituted pyrazoles serve as precursors for herbicides and insecticides due to their stability and bioactivity.

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